3-Fluoro-N-methoxy-N-methylpicolinamide
Description
3-Fluoro-N-methoxy-N-methylpicolinamide is a fluorinated picolinamide derivative characterized by a pyridine ring substituted with a fluorine atom at position 3 and an N-methoxy-N-methylamide group at the carboxamide position. The fluorine atom enhances metabolic stability and bioavailability, while the N-methoxy-N-methyl group may influence solubility and reactivity in synthetic pathways .
Properties
Molecular Formula |
C8H9FN2O2 |
|---|---|
Molecular Weight |
184.17 g/mol |
IUPAC Name |
3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H9FN2O2/c1-11(13-2)8(12)7-6(9)4-3-5-10-7/h3-5H,1-2H3 |
InChI Key |
QUSUBHMVYNMKTD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=C(C=CC=N1)F)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-Fluoro-N-methoxy-N-methylpicolinamide can be compared to related picolinamide derivatives and fluorinated heterocycles. Below is a detailed analysis:
Structural Analogues
2.1.1 3-Fluoro-N-methylpicolinamide (CAS: 1521047-81-3)
- Molecular Formula : C₇H₇FN₂O
- Molecular Weight : 154.14 g/mol
- Key Differences : Lacks the N-methoxy group, resulting in reduced steric bulk and altered solubility.
- Properties: Reported solubility in standard organic solvents (e.g., DMSO, ethanol) and stability at room temperature .
- Applications : Used as a precursor in kinase inhibitor synthesis, highlighting the role of fluorine in target binding .
2.1.2 4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide (Compound 7)
- Molecular Formula : C₁₃H₁₀FN₃O₄
- Key Differences: Features a phenoxy substituent at position 4 of the pyridine ring and a nitro group, enhancing electrophilicity.
- Synthesis: Prepared via nucleophilic aromatic substitution between 4-chloro-N-methylpicolinamide and 2-fluoro-4-nitrophenol .
- Applications : Intermediate in agrochemical research, demonstrating the versatility of fluorinated picolinamides in functionalization .
2.1.3 3-Methoxy-6-(trifluoromethyl)picolinaldehyde (CAS: 1227584-28-2)
- Molecular Formula: C₈H₆F₃NO₂
- Key Differences : Contains a trifluoromethyl group and an aldehyde moiety, increasing reactivity in condensation reactions.
- Applications : Building block for trifluoromethylated pharmaceuticals, emphasizing the role of fluorine in modulating electronic effects .
Functional Group Comparison
Physicochemical Properties
- Solubility : The N-methoxy group in 3-Fluoro-N-methoxy-N-methylpicolinamide likely improves aqueous solubility compared to N-methyl analogues, as seen in related methoxy-pyridine derivatives .
- Stability : Fluorine at position 3 enhances resistance to oxidative degradation, a trait shared with 3-chloro-N-phenyl-phthalimide (), though the latter lacks amide functionality .
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